

KPU-300 Flow Cytometry Technical Support Center

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Compound of Interest

Compound Name: KPU-300

Cat. No.: B15606699

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Welcome to the technical support center for the **KPU-300** flow cytometer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in flow cytometry?

A1: Artifacts in flow cytometry can arise from several sources, broadly categorized as sample-related, instrument-related, and data analysis-related.[1][2] Sample-related issues include cell clumps, debris, dead cells, and improper staining.[3][4] Instrument-related artifacts can stem from fluidic instability, laser fluctuations, and incorrect optical alignment.[5][6] Data analysis artifacts often result from incorrect compensation and gating strategies.[7]

Q2: How can I identify cell doublets in my data?

A2: Doublets, or cell aggregates, can be identified and excluded using a forward scatter (FSC) height versus FSC area dot plot.[2] Single cells will typically fall along a diagonal line, while doublets will have a higher area for a given height and will appear above this line.

Q3: What is spectral overlap and why is compensation necessary?

A3: Spectral overlap occurs when the fluorescence emission of one fluorochrome is detected in the detector designated for another.[8] Compensation is a mathematical correction to remove

this spillover, ensuring that the signal measured in a specific detector is derived from only the intended fluorochrome.[9] Improper compensation can lead to false positive or false negative results.[10]

Q4: How often should I run quality control (QC) on the **KPU-300**?

A4: It is recommended to run daily QC checks on your **KPU-300** using standardized beads to ensure the instrument is performing optimally.[11] This helps in monitoring laser alignment, fluidics stability, and detector performance over time, allowing for early detection of potential issues.

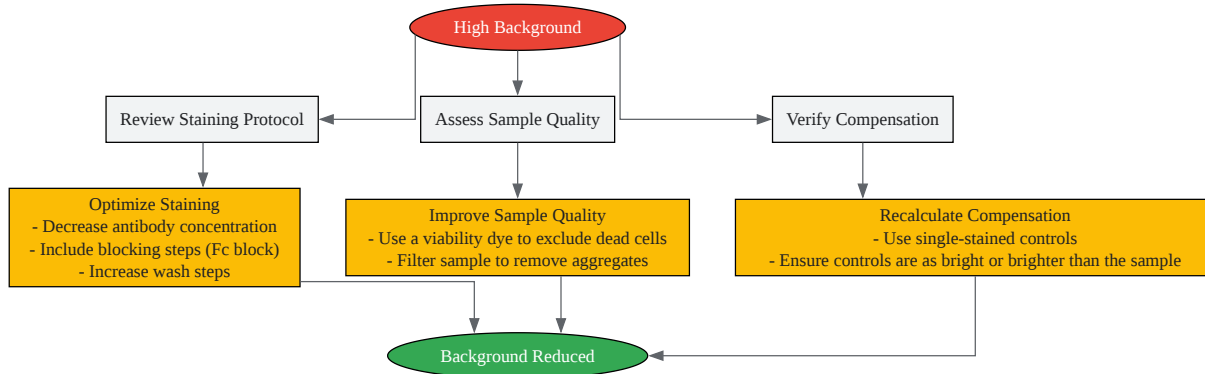
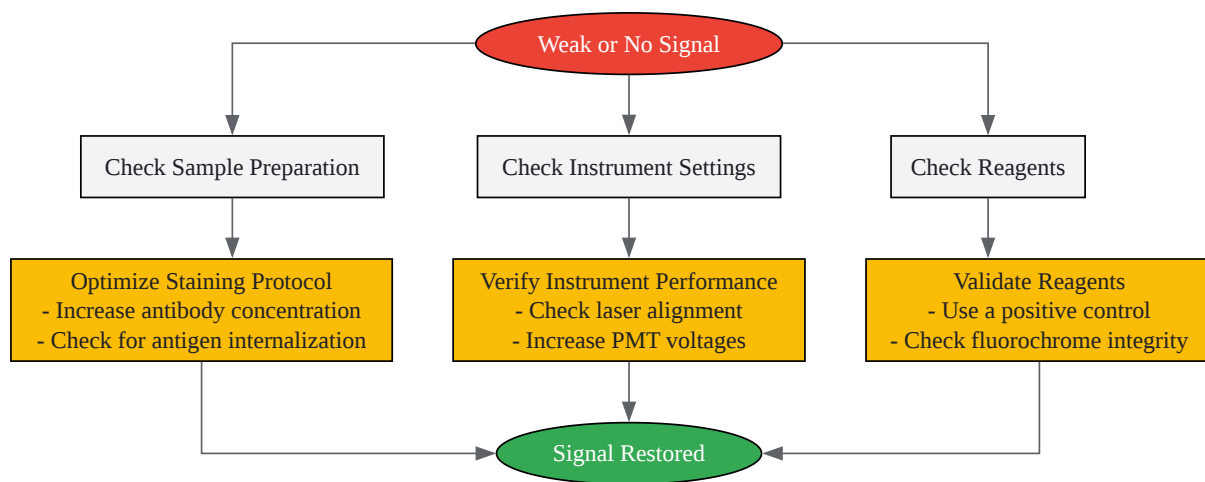
Troubleshooting Guides

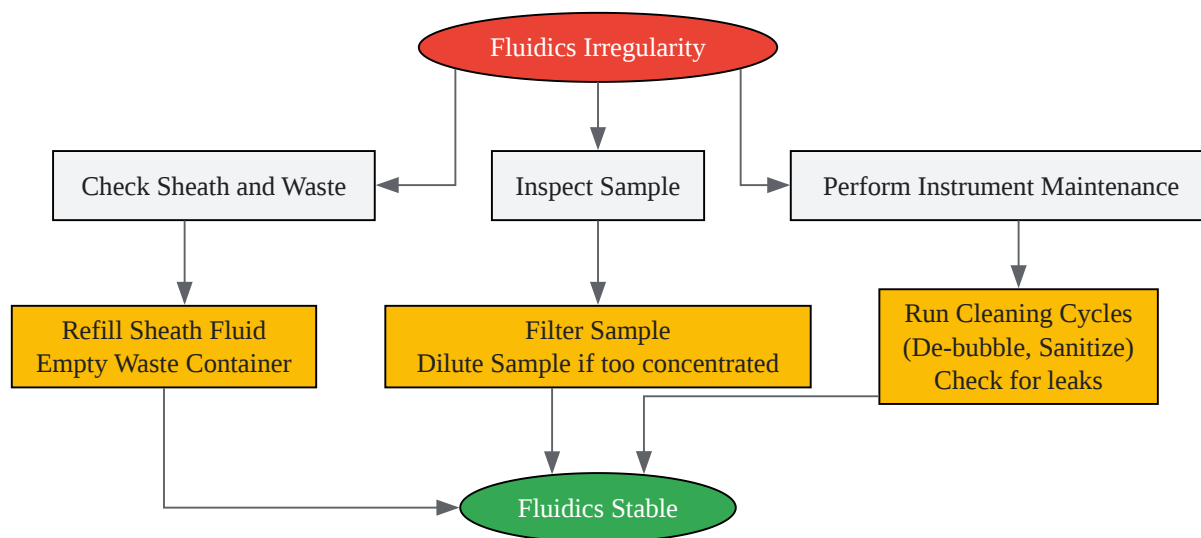
This section provides systematic approaches to identify and resolve common problems encountered during flow cytometry experiments with the **KPU-300**.

Issue 1: Weak or No Fluorescence Signal

A weak or absent signal can prevent the detection of your target population.

Troubleshooting Workflow:





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